molecular formula C12H11ClN2O2S B10961658 3-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide

3-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B10961658
M. Wt: 282.75 g/mol
InChI Key: PAYMZLQKYPPINK-UHFFFAOYSA-N
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Description

3-Chloro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H11ClN2O2S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups, such as sulfonic acids or sulfinamides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the sulfonamide group. These reactions are usually performed in aqueous or organic solvents, depending on the solubility of the starting materials and products.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used in coupling reactions. The reactions are carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides with different functional groups attached to the benzene ring.

    Oxidation and Reduction Reactions: Products include sulfonic acids, sulfinamides, and other oxidized or reduced derivatives.

    Coupling Reactions: Products include biaryl compounds with extended aromatic systems.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to the presence of both a chlorine atom and a sulfonamide group on the benzene ring

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

3-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H11ClN2O2S/c1-9-5-6-12(14-8-9)15-18(16,17)11-4-2-3-10(13)7-11/h2-8H,1H3,(H,14,15)

InChI Key

PAYMZLQKYPPINK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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